molecular formula C8H5F3KNO2 B6268127 potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate CAS No. 1909317-39-0

potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate

Cat. No.: B6268127
CAS No.: 1909317-39-0
M. Wt: 243.2
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Description

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate typically involves the reaction of 3-(trifluoromethyl)pyridine with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3-(trifluoromethyl)pyridine with potassium hydroxide: This step involves the deprotonation of the pyridine ring, forming a potassium salt.

    Addition of acetic acid: The acetic acid reacts with the potassium salt to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Compounds with reduced functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyridine ring can participate in various binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
  • Potassium 2-(trifluoromethyl)pyridine-3-trifluoroborate

Uniqueness

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

CAS No.

1909317-39-0

Molecular Formula

C8H5F3KNO2

Molecular Weight

243.2

Purity

85

Origin of Product

United States

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